![molecular formula C10H11N3O2 B1280931 Ethyl 4-aminopyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 55899-23-5](/img/structure/B1280931.png)

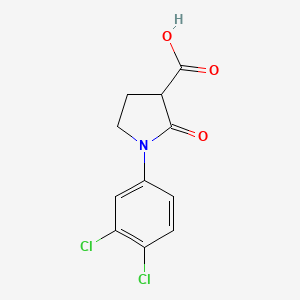

Ethyl 4-aminopyrazolo[1,5-a]pyridine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

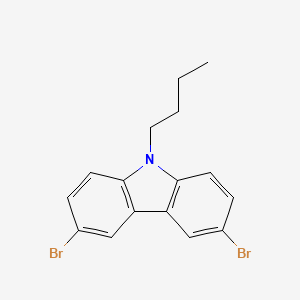

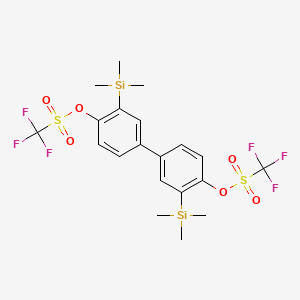

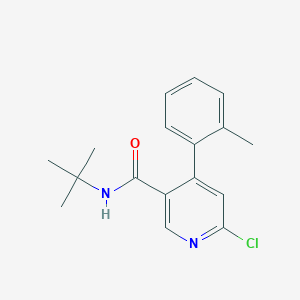

Ethyl 4-aminopyrazolo[1,5-a]pyridine-3-carboxylate is a chemical compound with the molecular formula C10H11N3O2 and a molecular weight of 205.22 . It is also known as 4-Amino-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced . This method provided the desired products with moderate to good yields .Molecular Structure Analysis

The molecular structure of Ethyl 4-aminopyrazolo[1,5-a]pyridine-3-carboxylate can be represented by the InChI code: 1S/C10H11N3O2/c1-2-15-10(14)7-6-12-13-5-3-4-8(11)9(7)13/h3-6H,2,11H2,1H3 .Physical And Chemical Properties Analysis

Ethyl 4-aminopyrazolo[1,5-a]pyridine-3-carboxylate is an off-white solid . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen

1. Neuroprotective and Anti-neuroinflammatory Agents

- Methods of Application: The compounds were synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis. Their neuroprotective and anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .

- Results: The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties. Among the 14 synthesized compounds, several showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

2. Synthesis of Pyrazolo-annulated Pyridines

- Application Summary: The use of 5 (4)-aminopyrazoles in the synthesis of pyrazolo [3,4- b ]- and pyrazolo [4,3- b ]pyridines is summarized and systematized. The synthetic methods are classified based on how well studied the pyrazolopyridine fragment is .

- Methods of Application: The review does not provide specific methods of application or experimental procedures .

- Results: The review does not provide specific results or outcomes .

3. Antiviral Agents

- Application Summary: Pyrimidine and its derivatives have been proven to use antiviral activity prompting us to study the neuroprotection and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell model .

- Methods of Application: The compounds were synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis. Further, the antiviral activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .

- Results: The molecular results revealed that triazole-pyrimidine hybrid compounds have promising antiviral properties .

4. Kinase Inhibitors

- Application Summary: The special interest toward pyrazolo [3,4- b ]pyridines is owed to the discovery among them of the drug riociguat (Adempas) ( I ), which is a stimulator of soluble guanylate cyclase and is used to treat chronic thromboembolic pulmonary hypertension and pulmonary arterial hypertension .

- Methods of Application: The review does not provide specific methods of application or experimental procedures .

- Results: The review does not provide specific results or outcomes .

3. Antiviral Agents

- Application Summary: Pyrimidine and its derivatives have been proven to use antiviral activity prompting us to study the neuroprotection and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell model .

- Methods of Application: The compounds were synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis. Further, the antiviral activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .

- Results: The molecular results revealed that triazole-pyrimidine hybrid compounds have promising antiviral properties .

4. Kinase Inhibitors

- Application Summary: The special interest toward pyrazolo [3,4- b ]pyridines is owed to the discovery among them of the drug riociguat (Adempas) ( I ), which is a stimulator of soluble guanylate cyclase and is used to treat chronic thromboembolic pulmonary hypertension and pulmonary arterial hypertension .

- Methods of Application: The review does not provide specific methods of application or experimental procedures .

- Results: The review does not provide specific results or outcomes .

Safety And Hazards

Ethyl 4-aminopyrazolo[1,5-a]pyridine-3-carboxylate is classified as Acute toxicity - Category 4, Oral Skin irritation, Category 2 Specific target organ toxicity – single exposure, Category 3 . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Eigenschaften

IUPAC Name |

ethyl 4-aminopyrazolo[1,5-a]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-2-15-10(14)7-6-12-13-5-3-4-8(11)9(7)13/h3-6H,2,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFMMFDXLBSKWEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C(=CC=CN2N=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-aminopyrazolo[1,5-a]pyridine-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine](/img/structure/B1280856.png)